Vaxfectin®: A Technical Guide to Composition, Formulation, and Mechanism of Action
Vaxfectin®: A Technical Guide to Composition, Formulation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaxfectin® is a proprietary cationic liposomal adjuvant developed by Vical Incorporated. It has been investigated in numerous preclinical and clinical studies for its ability to enhance the immunogenicity of both plasmid DNA (pDNA) and protein-based vaccines. This technical guide provides an in-depth overview of Vaxfectin's® composition, formulation, and the current understanding of its mechanism of action, tailored for professionals in the field of drug development and immunology research.
Composition of Vaxfectin®
Vaxfectin® is a sterile, aqueous suspension of cationic liposomes. The formulation consists of a 1:1 molar ratio of the cationic lipid (±)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide (GAP-DMORIE) and the neutral helper lipid 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE) .[1]
Table 1: Core Components of Vaxfectin®
| Component | Chemical Name | Type | Molar Ratio |
| GAP-DMORIE | (±)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide | Cationic Lipid | 1 |
| DPyPE | 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine | Neutral Helper Lipid | 1 |
Formulation
The standard formulation of Vaxfectin® involves a multi-step process designed to create stable liposomes that can efficiently complex with antigens, particularly pDNA.
Preparation of Dried Lipid Film
The initial step involves the creation of a dried lipid film.[2]
Experimental Protocol: Dried Lipid Film Preparation
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Dissolution: GAP-DMORIE and DPyPE are dissolved in an organic solvent, typically chloroform, to ensure a homogenous mixture.[2]
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Molar Equivalence: The lipids are mixed in a 1:1 molar ratio.[2]
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Evaporation: The organic solvent is evaporated under a stream of inert gas (e.g., nitrogen) to form a thin lipid film on the surface of a sterile glass vial.[2]
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Drying: The vial is then placed under a vacuum overnight to remove any residual solvent.
Rehydration and Liposome Formation
The dried lipid film is rehydrated to form a liposomal suspension.
Experimental Protocol: Liposome Rehydration
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Rehydration Solution: A sterile, aqueous solution, typically 0.9% sodium chloride (saline), is added to the vial containing the dried lipid film.
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Agitation: The vial is agitated, for instance by vortexing, to facilitate the hydration of the lipid film and the spontaneous formation of multilamellar vesicles (MLVs).
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Sizing (Optional but Recommended): To achieve a more uniform particle size distribution, the liposome suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.
Complexation with Antigen (pDNA Example)
For use with pDNA vaccines, the Vaxfectin® liposome suspension is mixed with the pDNA solution.
Experimental Protocol: Vaxfectin®-pDNA Complexation
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pDNA Preparation: The plasmid DNA is diluted in a suitable buffer, such as 0.9% saline containing 20 mM sodium phosphate, pH 7.2.
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Mixing: The Vaxfectin® liposome suspension is gently mixed with an equal volume of the pDNA solution. This is often done by gently streaming the lipid suspension into the pDNA solution to facilitate the formation of lipoplexes, where the negatively charged phosphate backbone of the DNA interacts with the positively charged cationic lipids.
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Incubation: The resulting Vaxfectin®-pDNA complex is typically allowed to incubate at room temperature for a short period before use to ensure stable complex formation.
Table 2: Example Formulation Parameters for a Vaxfectin®-pDNA Vaccine
| Parameter | Value | Reference |
| Final pDNA Concentration | 1 mg/mL | |
| Final Vaxfectin® Concentration | 1.09 mg/mL | |
| pDNA nucleotide : Cationic Lipid Molar Ratio | 4:1 |
Physicochemical Characteristics
The physicochemical properties of the Vaxfectin® liposomes and the resulting antigen complexes are critical for their function as an adjuvant. While specific data for Vaxfectin® is not extensively published, typical characteristics of similar cationic liposomal formulations are provided below for reference.
Table 3: Typical Physicochemical Properties of Cationic Liposomes
| Parameter | Typical Range | Significance |
| Particle Size (Diameter) | 100 - 500 nm | Influences cellular uptake mechanisms and biodistribution. |
| Polydispersity Index (PDI) | < 0.3 | Indicates the uniformity of the liposome population. |
| Zeta Potential | +30 to +60 mV | A high positive charge promotes stability against aggregation and facilitates interaction with negatively charged cell membranes and nucleic acids. |
Mechanism of Action
Vaxfectin® enhances the immune response to co-administered antigens through a multi-faceted mechanism that involves efficient delivery to antigen-presenting cells (APCs) and the stimulation of specific innate immune signaling pathways.
Antigen Delivery and Uptake
The cationic nature of Vaxfectin® facilitates the condensation of negatively charged pDNA, forming compact lipoplexes. These complexes protect the pDNA from degradation by nucleases and promote uptake by APCs, such as dendritic cells (DCs), through endocytosis.
Innate Immune Activation and Cytokine Production
Vaxfectin® has been shown to stimulate the production of certain pro-inflammatory cytokines, notably Interleukin-6 (IL-6). This IL-6 production is believed to play a crucial role in the adjuvant effect of Vaxfectin®, contributing to the enhancement of humoral immunity. The exact receptors and initial signaling events triggered by Vaxfectin® are still under investigation, but it is hypothesized to involve pattern recognition receptors (PRRs) that sense the lipid components or the overall lipoplex structure.
Enhancement of Adaptive Immunity
The combination of efficient antigen delivery and innate immune activation by Vaxfectin® leads to a more robust adaptive immune response. Specifically, Vaxfectin® has been demonstrated to:
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Increase Antibody Titers: Significantly boosts the production of antigen-specific antibodies.
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Promote a Th1-biased Immune Response: While enhancing humoral immunity, Vaxfectin® appears to maintain or promote a Th1-type cellular immune response, which is characterized by the production of interferon-gamma (IFN-γ) and is important for clearing intracellular pathogens.
Experimental Protocols
In Vitro Transfection of Dendritic Cells (General Protocol)
Experimental Protocol: In Vitro DC Transfection
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Cell Seeding: Seed dendritic cells in an appropriate culture plate and medium.
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Complex Formation:
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In a sterile tube, dilute the desired amount of pDNA in serum-free medium.
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In a separate sterile tube, dilute the Vaxfectin® suspension in serum-free medium.
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Combine the diluted pDNA and Vaxfectin® solutions and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.
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Transfection: Add the lipoplex solution dropwise to the cells.
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Incubation: Incubate the cells for 4-6 hours at 37°C.
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Medium Change: After the incubation period, replace the transfection medium with fresh, complete culture medium.
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Analysis: Analyze gene expression or other downstream effects at 24-72 hours post-transfection.
In Vivo Immunization in Mice
The following protocol outlines a general procedure for in vivo immunization of mice with a Vaxfectin®-formulated pDNA vaccine.
Experimental Protocol: Murine In Vivo Immunization
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Animal Model: Use an appropriate mouse strain (e.g., BALB/c).
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Vaccine Preparation: Prepare the Vaxfectin®-pDNA complex as described in section 2.3.
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Administration:
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Administer the vaccine formulation via intramuscular (IM) injection, typically into the tibialis anterior or quadriceps muscles.
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The injection volume is typically 50-100 µL per mouse.
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Vaccination Schedule: A common prime-boost strategy involves an initial immunization followed by one or two booster immunizations at 2-3 week intervals.
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Sample Collection and Analysis:
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Collect blood samples at various time points to analyze serum antibody titers by ELISA.
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At the end of the study, spleens can be harvested to assess T-cell responses (e.g., IFN-γ ELISpot).
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Summary of Quantitative Data
The following table summarizes key quantitative data related to Vaxfectin® formulation and its effects in preclinical studies.
Table 4: Summary of Quantitative Data for Vaxfectin®
| Parameter | Value/Range | Context | Reference |
| Formulation | |||
| GAP-DMORIE:DPyPE Molar Ratio | 1:1 | Core composition | |
| Final pDNA Concentration | 1 mg/mL | Example in vivo formulation | |
| Final Vaxfectin® Concentration | 1.09 mg/mL | Example in vivo formulation | |
| pDNA nucleotide : Cationic Lipid Molar Ratio | 4:1 | Example in vivo formulation | |
| In Vivo Efficacy (Example) | |||
| Increase in Serum IgG Titers (gD2 pDNA, 100 µg dose) | Significant (P < 0.05) | Murine model of HSV-2 | |
| Survival Rate (0.1 µg FL gD2 pDNA + Vaxfectin® vs. pDNA alone) | 80% vs. 0% | Murine HSV-2 lethal challenge (500 LD50) | |
| Reduction in Vaginal HSV-2 DNA Copy Number (100 µg dose) | Significant | Murine model of HSV-2 |
Conclusion
Vaxfectin® is a well-characterized cationic liposomal adjuvant that has demonstrated significant potential in enhancing the immunogenicity of pDNA and protein-based vaccines. Its mechanism of action, involving efficient antigen delivery and the induction of key innate immune signals, leads to a robust and durable adaptive immune response. The detailed formulation and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance novel vaccine technologies. Further investigation into the precise molecular interactions and signaling pathways initiated by Vaxfectin® will undoubtedly contribute to the rational design of next-generation adjuvants and vaccine formulations.
